
2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid is an organic compound that belongs to the class of benzoxazines This compound is characterized by a benzoxazine ring fused with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of a base such as sodium hydroxide and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated form.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of more saturated benzoxazine derivatives.
Substitution: Formation of esters and amides.
Scientific Research Applications
2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting DNA topoisomerase I.
Mechanism of Action
The mechanism by which 2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid exerts its effects involves the inhibition of DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to the disruption of these processes in cancer cells. The compound binds to the enzyme, preventing it from interacting with DNA, thereby inhibiting its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-YL)acetic acid
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
- (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid
Uniqueness
2-(3,4-Dihydro-2H-1,4-benzoxazin-6-YL)acetic acid is unique due to its specific structure, which allows it to effectively inhibit DNA topoisomerase I. This property makes it a promising candidate for the development of new anticancer agents. Additionally, its versatility in undergoing various chemical reactions makes it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)6-7-1-2-9-8(5-7)11-3-4-14-9/h1-2,5,11H,3-4,6H2,(H,12,13) |
InChI Key |
FSAMZXMFHNOGFE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


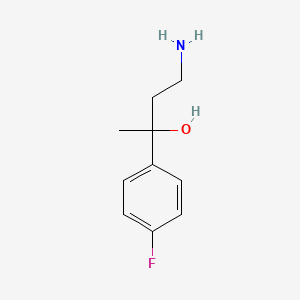
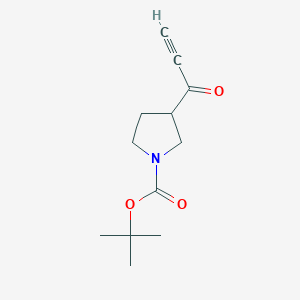
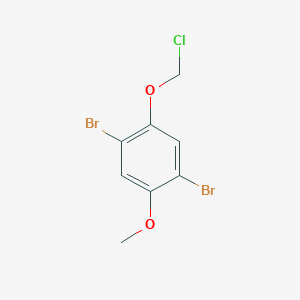

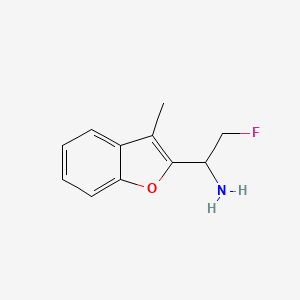
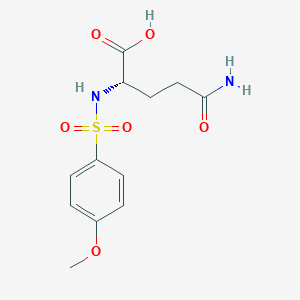
![[1-(Bromomethyl)cyclopropyl]cyclobutane](/img/structure/B15254793.png)
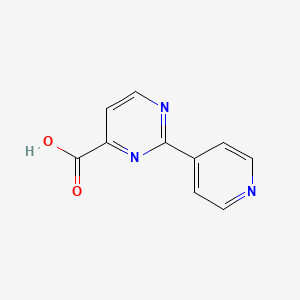
![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate](/img/structure/B15254799.png)
![9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B15254800.png)
![5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B15254807.png)
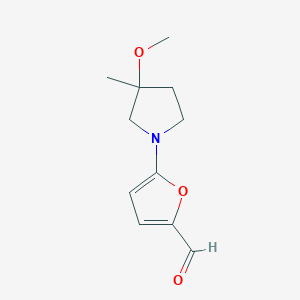
![2-[5-(Chloromethyl)oxolan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B15254813.png)
![Methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15254823.png)
